molecular formula C5H6BrN3 B1523665 2-Bromo-5-hydrazinylpyridine CAS No. 1268882-60-5

2-Bromo-5-hydrazinylpyridine

Cat. No. B1523665
CAS RN: 1268882-60-5
M. Wt: 188.03 g/mol
InChI Key: NNXMHHZWYHESGQ-UHFFFAOYSA-N
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Description

“2-Bromo-5-hydrazinylpyridine”, also known as “5-Bromo-2-hydrazinopyridine”, is a chemical compound with the empirical formula C5H6BrN3 . It is used in research and development .


Molecular Structure Analysis

The molecular weight of “2-Bromo-5-hydrazinylpyridine” is 188.03 . The SMILES string representation is NNc1ccc(Br)cn1 , which describes the structure of the molecule.


Physical And Chemical Properties Analysis

“2-Bromo-5-hydrazinylpyridine” is a solid substance . It has a melting point range of 132-137 °C . The density is predicted to be 1.82±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

2-Bromo-5-hydrazinylpyridine: is a key precursor in the synthesis of pyrazole derivatives, which are a special class of N-heterocyclic compounds. These derivatives are known for their diverse synthetical, biological, and photophysical properties. The compound’s ability to act as a building block for pyrazoles makes it invaluable in medicinal chemistry for creating compounds with potential therapeutic effects .

Molecular Docking Studies

In computational chemistry, 2-Bromo-5-hydrazinylpyridine can be used in molecular docking studies to predict the orientation of a substrate when it binds to an enzyme or receptor. This application is crucial in the drug discovery process, allowing researchers to identify promising candidates for further development .

Advanced Material Science

This compound finds applications in material science, particularly in the development of new materials with specific electronic or photonic properties. Its incorporation into polymers or other materials can lead to advancements in the creation of novel sensors or optoelectronic devices .

Biological Activity Profiling

2-Bromo-5-hydrazinylpyridine: serves as a scaffold for the development of bioactive molecules. Researchers can modify its structure to produce compounds that are then screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties .

Chemical Education and Research

Due to its reactivity and versatility, 2-Bromo-5-hydrazinylpyridine is used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example for students to learn about nucleophilic substitution reactions and hydrazine chemistry .

Analytical Chemistry Applications

In analytical chemistry, 2-Bromo-5-hydrazinylpyridine can be utilized as a reagent in the development of new analytical methods. It may be used to create specific markers or probes that help in the detection and quantification of various chemical species .

Safety and Hazards

“2-Bromo-5-hydrazinylpyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(6-bromopyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMHHZWYHESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydrazinylpyridine

CAS RN

1268882-60-5
Record name 2-bromo-5-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To hydrazine monohydrate (5.51 mL, 114 mmol) was added 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol). The mixture was heated under microwave irradiation in a sealed, thick-walled glass tube for 1 h at 110° C. The thick, white suspension was poured into 60 mL water and stirred vigorously for 5 min. The precipitate was collected by filtration, rinsed with water, and then dried under reduced pressure to provide the title compound (0.35 g) as a white solid. LCMS m/z=188.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 4.13 (s, 2H), 7.09 (dd, J=8.7, 3.2 Hz, 1H), 7.11 (bs, 1H), 7.26 (d, J=8.6 Hz, 1H), 7.87 (d, J=2.9 Hz, 1H).
Quantity
5.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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